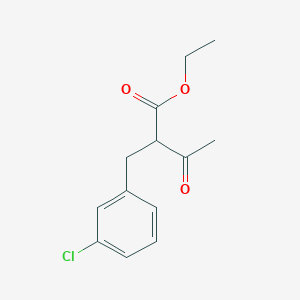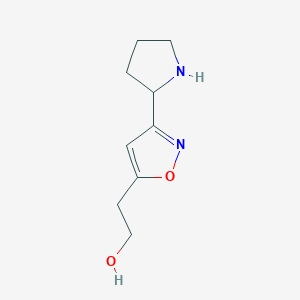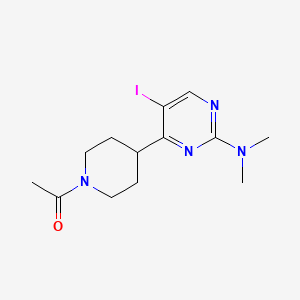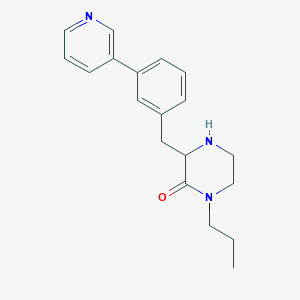![molecular formula C9H7N3O3S B1401096 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1310235-89-2](/img/structure/B1401096.png)
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Descripción general
Descripción
“2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and nitrogen . The compound also includes an oxadiazole ring, which is a type of azole ring where two of the atoms are nitrogen and the other three are oxygen .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent condensation reactions . For example, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several rings including a pyridine ring and an oxadiazole ring . The exact structure would depend on the specific substitutions on these rings.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, a related compound, 2-(Pyridin-3-yl)acetic Acid, has a molecular weight of 137.14 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Novel heterocyclic ring systems incorporating 1,3,4-oxadiazole linked benzoxazole moieties were synthesized. These compounds, including variants of the 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, showed promising antimicrobial, antioxidant, and antitubercular activities. Compounds 6c, 6d, and 6e demonstrated notable antitubercular properties and exhibited excellent docking scores with antitubercular receptor H37Rv, indicating their potential use in antitubercular drug design (Fathima et al., 2021).
Synthesis and Pharmacological Study
- Research on fused heterocyclic 1,2,4-triazoles, including derivatives of this compound, focused on developing methods for synthesizing novel compounds and assessing their biological activities. This study highlights the versatile and potentially beneficial biological properties of these compounds (Karpina et al., 2019).
Metal Complex Formation and Urease Inhibitory Studies
- Dinuclear cobalt and nickel complexes were synthesized using a mercaptoacetic acid substituted 1,2,4-triazole ligand related to this compound. These complexes demonstrated significant urease inhibition activities, suggesting potential applications in bioinorganic chemistry and as urease inhibitors (Fang et al., 2019).
Characterization of Metal Complexes
- Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate was characterized, providing insights into the coordination modes and structural properties of metal complexes involving derivatives of this compound. This research contributes to the understanding of metal-ligand interactions in coordination chemistry (Yang & Li, 2011).
Bioactivities of Transition Metal Complexes
- Synthesis and bioactivity evaluation of transition metal complexes with 1,2,4-triazole carboxylic derivatives, including 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, were conducted. These complexes exhibited considerable inhibitory effects on Jack Bean urease and binding affinity to bovine serum albumin, highlighting their potential in biochemical and pharmacological applications (Zhang et al., 2021).
Direcciones Futuras
The future directions for research on “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities of similar compounds, it could be of interest for the development of new drugs .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad spectrum of biological activities exhibited by these compounds.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may exert a variety of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-7(14)5-16-9-11-8(12-15-9)6-2-1-3-10-4-6/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFAZFERDAIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)




![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)



